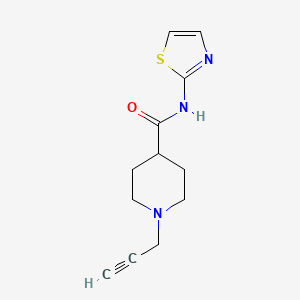

![molecular formula C23H18N6O3 B2533527 4-{4-[5-(2,4-二甲氧基苯基)-1,2,4-恶二唑-3-基]-1-苯基-1H-1,2,3-三唑-5-基}吡啶 CAS No. 1251683-81-4](/img/structure/B2533527.png)

4-{4-[5-(2,4-二甲氧基苯基)-1,2,4-恶二唑-3-基]-1-苯基-1H-1,2,3-三唑-5-基}吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

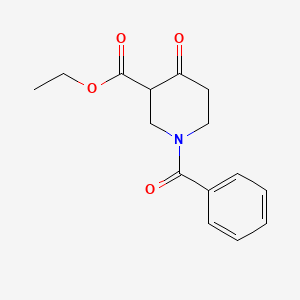

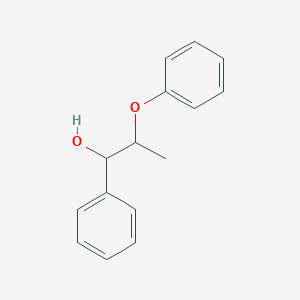

The compound contains several functional groups including a phenyl group, a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and a pyridine ring. It also has two methoxy groups attached to the phenyl ring. These functional groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The presence of multiple aromatic rings (phenyl, pyridine, triazole, and oxadiazole) suggests that the compound may have a planar structure. The electron-donating methoxy groups could potentially influence the electronic distribution within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing nitrogen-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability, and the methoxy groups could influence its solubility .科学研究应用

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts, such as 1,3-bis(carboxymethyl)imidazolium chloride , which facilitates the Michael addition of N-heterocycles to chalcones. This methodology has been successfully applied to prepare 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition exhibit good green metrics .

NF-κB Inhibition

The compound’s N-(tetrahydroquinolin-1-yl) amide derivative (Compound A ) has potential as an NF-κB inhibitor. NF-κB plays a crucial role in cancer progression, and inhibiting its activity could be valuable in anticancer drug research .

Retinoid Nuclear Modulation

Another application involves retinoid nuclear modulators (Compound B ). These agents are essential for treating metabolic and immunological diseases. Their impact extends to various brain disorders where neuroinflammation, involving microglial activation, plays a pivotal role .

Anti-Inflammatory Properties

C: Compounds and D derived from this structure exhibit anti-inflammatory properties. These molecules may have a beneficial impact on brain disorders characterized by neuroinflammation .

Flavonoid Biosynthesis Precursor

Diaryl-α,β-unsaturated ketones, known as chalcones, serve as biogenic precursors in flavonoid biosynthesis. The compound under study is part of this family, contributing to the synthesis of flavonoids .

Antioxidant Potential

Although not directly mentioned in the literature, the presence of methoxy groups in the compound suggests potential antioxidant activity. Further investigation is warranted to explore this aspect .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O3/c1-30-17-8-9-18(19(14-17)31-2)23-25-22(27-32-23)20-21(15-10-12-24-13-11-15)29(28-26-20)16-6-4-3-5-7-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGKNIQCGWCNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

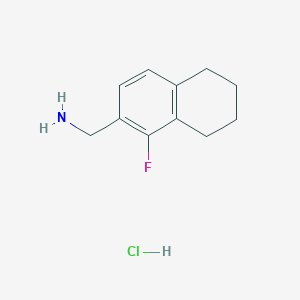

![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)

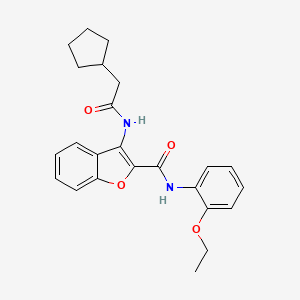

![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

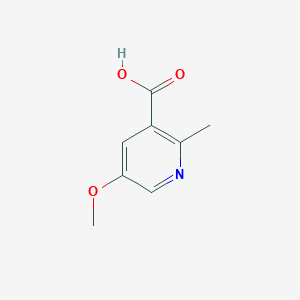

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)

![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)